7-bromo-3aH-thieno[3,2-c]pyridin-4-one
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Overview
Description
7-bromo-3aH-thieno[3,2-c]pyridin-4-one is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring, with a bromine atom at the 7th position. It has garnered interest in scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3aH-thieno[3,2-c]pyridin-4-one can be achieved through various methods. One common approach involves the reaction of 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles with methyl mercaptoacetate and hydrazine hydrate. This reaction can be performed in a one-pot or stepwise manner, leading to the formation of the desired thienopyridin-4-one derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
7-bromo-3aH-thieno[3,2-c]pyridin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thienopyridin-4-one derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
7-bromo-3aH-thieno[3,2-c]pyridin-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 7-bromo-3aH-thieno[3,2-c]pyridin-4-one involves its interaction with specific molecular targets and pathways. For example, it has been found to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridines: These compounds share a similar fused ring system but differ in the position of the nitrogen atom in the pyridine ring.
Thieno[3,2-d]pyrimidines: These compounds have a pyrimidine ring fused to the thiophene ring, offering different biological activities.
Pyrazolo[3,4-b]pyridines: These compounds contain a pyrazole ring fused to the pyridine ring and exhibit unique pharmacological properties.
Uniqueness
7-bromo-3aH-thieno[3,2-c]pyridin-4-one is unique due to the presence of the bromine atom at the 7th position, which imparts distinct chemical reactivity and biological activity. This structural feature allows for the development of novel derivatives with potential therapeutic applications.
Properties
Molecular Formula |
C7H4BrNOS |
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Molecular Weight |
230.08 g/mol |
IUPAC Name |
7-bromo-3aH-thieno[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C7H4BrNOS/c8-5-3-9-7(10)4-1-2-11-6(4)5/h1-4H |
InChI Key |
FXXWJGNYADNMFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C(C=NC(=O)C21)Br |
Origin of Product |
United States |
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